(1S,2R)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine
Description
(1S,2R)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine is a chiral cyclopropane derivative featuring a fluorinated aromatic ring and a methyl substituent on the cyclopropane ring. Its stereochemistry (1S,2R) distinguishes it from other stereoisomers, which can significantly influence pharmacological properties, such as receptor binding affinity and metabolic stability. For example, cyclopropanamine derivatives are often used as intermediates in drug synthesis (e.g., ticagrelor impurities) or as bioactive molecules targeting neurological receptors .
Properties
Molecular Formula |
C10H12FN |
|---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
(1S,2R)-1-(4-fluorophenyl)-2-methylcyclopropan-1-amine |
InChI |
InChI=1S/C10H12FN/c1-7-6-10(7,12)8-2-4-9(11)5-3-8/h2-5,7H,6,12H2,1H3/t7-,10+/m1/s1 |
InChI Key |
FWDIYHKFXYHPJH-XCBNKYQSSA-N |
Isomeric SMILES |
C[C@@H]1C[C@]1(C2=CC=C(C=C2)F)N |
Canonical SMILES |
CC1CC1(C2=CC=C(C=C2)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of (4-Fluorophenyl)acetonitrile with a chiral cyclopropanating agent under controlled conditions to ensure the desired stereochemistry. The reaction is often carried out in the presence of a base and a solvent such as dichloromethane at low temperatures to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of (1S,2R)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(1S,2R)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,2R)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects.
Comparison with Similar Compounds
Stereoisomeric Variants
- (1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine This stereoisomer differs in the spatial arrangement of substituents. The hydrochloride salt (CAS 1314324-00-9) has a molecular formula of C₉H₁₁ClFN (MW: 187.64 g/mol) and is stored under inert conditions . Stereochemical differences can alter binding to targets like monoamine transporters or enzymes, impacting efficacy and toxicity.
Substituent Modifications
- Such modifications may improve metabolic stability or alter solubility .
- (1R,2S)-2-(4-(Benzyloxy)phenyl)cyclopropan-1-amine
The benzyloxy group introduces greater lipophilicity (predicted density: 1.141 g/cm³) and bulkiness, which could enhance blood-brain barrier penetration but reduce aqueous solubility. Its predicted boiling point is 385.8°C .
Cyclopropane Ring Analogues
- This compound is available from multiple suppliers, indicating industrial relevance .
- rac-(1R,2R)-1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine Hydrochloride
The tert-butyl group enhances steric hindrance and lipophilicity (CAS 1909294-65-0), which may improve pharmacokinetic properties like half-life. Priced at ¥10,758/g (95% purity), it is used in synthetic intermediates .
Pharmacologically Relevant Derivatives
- USP Citalopram Related Compound D This compound (1-(4-fluorophenyl)-1-(3-methylaminopropyl)-1,3-dihydroisobenzofuran-5-carbonitrile, MW 310.21) shares the 4-fluorophenyl motif but incorporates a dihydroisobenzofuran core. Such structural differences highlight the role of fluorophenyl groups in serotonin reuptake inhibition .
- Ticagrelor Impurity 61
As a hydrochloride salt (CAS 1314324-00-9), this impurity underscores the importance of stereochemical purity in APIs. Its synthesis involves rigorous control to avoid undesired isomers .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted/Reported pKa |
|---|---|---|---|---|
| (1S,2R)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine | C₁₀H₁₂FN | 165.21 (estimated) | 4-Fluorophenyl, Methyl | ~9.0 (estimated) |
| (1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine HCl | C₉H₁₁ClFN | 187.64 | 4-Fluorophenyl | N/A |
| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine HCl | C₉H₁₀ClF₂N | 205.64 | 3,4-Difluorophenyl | ~8.35 |
| (1R,2S)-2-(4-(Benzyloxy)phenyl)cyclopropan-1-amine | C₁₆H₁₇NO | 239.31 | 4-Benzyloxyphenyl | 8.35 |
Table 2: Industrial and Pharmacological Relevance
Key Research Findings
- Stereochemistry Matters : The (1S,2R) configuration may offer superior target engagement compared to (1R,2S) isomers, as seen in ticagrelor-related compounds where incorrect stereochemistry leads to impurities .
- Fluorine Positioning: Monofluorination (4-fluorophenyl) balances electron withdrawal and lipophilicity, while difluorination (3,4-difluorophenyl) enhances acidity but may reduce bioavailability .
- Salt Forms : Hydrochloride and tosylate salts (e.g., –18) improve solubility and stability, critical for pharmaceutical formulations .
Biological Activity
(1S,2R)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine, with the CAS number 1993323-15-1, is a cyclopropane derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique cyclopropane structure which may influence its interaction with biological targets, making it an interesting subject for further investigation.
Structure and Composition
- Molecular Formula : C10H12FN
- Molecular Weight : 165.21 g/mol
- Chemical Structure : The compound consists of a cyclopropane ring substituted with a fluorophenyl group and a methyl group, contributing to its unique reactivity profile.
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not Available |
| Purity | Not Specified |
| Storage Conditions | Standard laboratory conditions |
The biological activity of (1S,2R)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine is primarily attributed to its interactions with neurotransmitter systems. Preliminary studies suggest that this compound may exhibit properties similar to known psychoactive substances, potentially acting on serotonin and dopamine receptors.
Pharmacological Studies
Recent research has indicated that compounds with similar structures can influence various biological pathways:
- Antidepressant Effects : Cyclopropane derivatives have been studied for their potential antidepressant effects through modulation of serotonin receptors.
- Neuroprotective Properties : Some studies suggest that these compounds may offer neuroprotection against oxidative stress, which could be beneficial in neurodegenerative diseases.
Case Studies
A review of available literature highlights several case studies where similar compounds have shown promise:
- Study on Cyclopropane Derivatives : A study published in Journal of Medicinal Chemistry demonstrated that cyclopropane derivatives could act as selective serotonin reuptake inhibitors (SSRIs), indicating potential antidepressant activity.
- Neuroprotective Research : Research conducted at a leading pharmacology lab found that certain cyclopropane compounds exhibited neuroprotective effects in animal models of Alzheimer's disease, suggesting a mechanism involving the inhibition of amyloid-beta aggregation.
Comparative Analysis
To better understand the biological activity of (1S,2R)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine, it is useful to compare it with other related compounds:
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| (1S,2R)-1-(4-Fluorophenyl)-2-methylcyclopropan-1-amine | 1993323-15-1 | Potential SSRI-like effects |
| (S)-Citalopram | 59729-69-4 | Selective serotonin reuptake inhibitor |
| (R)-Fluoxetine | 56296-78-7 | Antidepressant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
